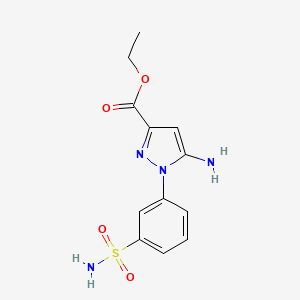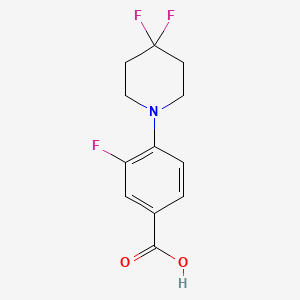![molecular formula C19H34NO22P5 B15091094 [2-(6-Benzamidohexoxy)-3,4,5,6-tetraphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B15091094.png)
[2-(6-Benzamidohexoxy)-3,4,5,6-tetraphosphonooxycyclohexyl] dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
myo-Inositol 1,2,3,4,6-pentakisphosphate is a polyphosphorylated carbohydrate derivative of myo-inositol. It is a member of the inositol phosphate family, which plays significant roles in cellular signaling and regulation. This compound is known for its involvement in various biological processes, including cell growth, apoptosis, and energy homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of myo-Inositol 1,2,3,4,6-pentakisphosphate typically involves the phosphorylation of myo-inositol. One common method includes the use of inositol phosphate kinases to sequentially add phosphate groups to the inositol ring. The reaction conditions often require specific pH levels and the presence of ATP as a phosphate donor .
Industrial Production Methods
Industrial production of myo-Inositol 1,2,3,4,6-pentakisphosphate may involve microbial fermentation processes where genetically engineered microorganisms express the necessary enzymes to produce the compound. This method is advantageous due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
myo-Inositol 1,2,3,4,6-pentakisphosphate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of inositol phosphates with different oxidation states.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and nucleophiles for substitution reactions. The conditions often require controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various inositol phosphates with different degrees of phosphorylation and functional group substitutions. These products can have distinct biological activities and applications .
Scientific Research Applications
myo-Inositol 1,2,3,4,6-pentakisphosphate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of myo-Inositol 1,2,3,4,6-pentakisphosphate involves its interaction with specific molecular targets and pathways. It acts as a second messenger in cellular signaling, binding to receptors and enzymes to modulate their activity. This interaction can lead to changes in intracellular calcium levels, activation of protein kinases, and regulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
myo-Inositol 1,3,4,5,6-pentakisphosphate: Another inositol phosphate with a different phosphorylation pattern.
scyllo-Inositol pentakisphosphate: An epimer of myo-Inositol 1,2,3,4,6-pentakisphosphate with a different spatial arrangement of phosphate groups.
Uniqueness
myo-Inositol 1,2,3,4,6-pentakisphosphate is unique due to its specific phosphorylation pattern, which confers distinct biological activities and regulatory functions. Its ability to act as a second messenger in various signaling pathways sets it apart from other inositol phosphates .
Properties
Molecular Formula |
C19H34NO22P5 |
|---|---|
Molecular Weight |
783.3 g/mol |
IUPAC Name |
[2-(6-benzamidohexoxy)-3,4,5,6-tetraphosphonooxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C19H34NO22P5/c21-19(12-8-4-3-5-9-12)20-10-6-1-2-7-11-37-13-14(38-43(22,23)24)16(40-45(28,29)30)18(42-47(34,35)36)17(41-46(31,32)33)15(13)39-44(25,26)27/h3-5,8-9,13-18H,1-2,6-7,10-11H2,(H,20,21)(H2,22,23,24)(H2,25,26,27)(H2,28,29,30)(H2,31,32,33)(H2,34,35,36) |
InChI Key |
IXYNNGQAIOJOOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCCCCOC2C(C(C(C(C2OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,4a,5,6,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,7-dione](/img/structure/B15091020.png)
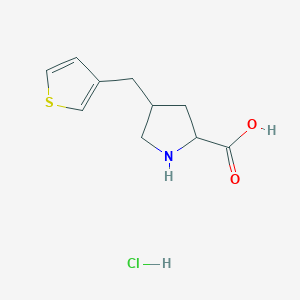

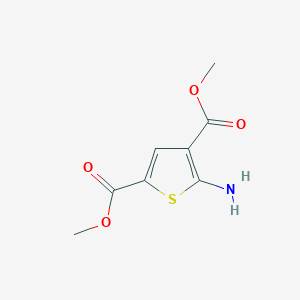
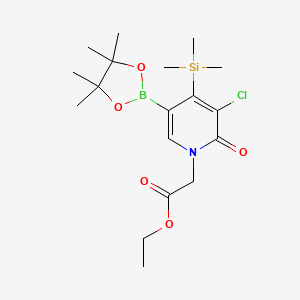
![[3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B15091055.png)
![[2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B15091060.png)
![(Cyclobutylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B15091070.png)
![5-butyl-5-chloro-5,6-dihydro-4H-pyrido[3,2,1-jk]carbazole-4,6-dione](/img/structure/B15091074.png)
![4-Amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidin-2-one](/img/structure/B15091078.png)
